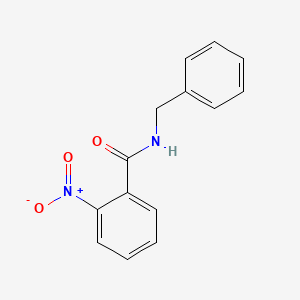

N-benzyl-2-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-14(15-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(18)19/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWHBIQCFGNKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350227 | |

| Record name | N-benzyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52745-10-5 | |

| Record name | N-benzyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-benzyl-2-nitrobenzamide from 2-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-benzyl-2-nitrobenzamide, a valuable chemical intermediate. The primary focus is on the robust and widely adopted method of converting 2-nitrobenzoic acid into its corresponding acyl chloride, followed by amidation with benzylamine. This document delves into the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses critical aspects of purification, characterization, and safety. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, actionable insights to ensure procedural success and high-purity outcomes.

Introduction and Strategic Overview

The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry.[1] this compound serves as a key building block in the synthesis of more complex molecules, leveraging the reactivity of the nitro group for further functionalization, such as reduction to an amine, which is a precursor for various heterocyclic compounds.

The direct reaction between a carboxylic acid (2-nitrobenzoic acid) and an amine (benzylamine) is generally inefficient. This is due to a competing acid-base reaction that forms a thermodynamically stable and unreactive ammonium carboxylate salt.[2][3] To overcome this, the carboxylic acid's hydroxyl group, a poor leaving group, must be converted into a better one. This process is known as "activating" the carboxylic acid.[4][5]

Several strategies exist for this activation:

-

Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) form a highly reactive O-acylisourea intermediate, facilitating amide formation under mild conditions.[4][6]

-

Catalytic Methods: Modern approaches utilize catalysts, such as boric acid derivatives, to form reactive mixed anhydrides in situ, offering a "greener" alternative with higher atom economy.[7][8]

-

Conversion to Acyl Halides: Transforming the carboxylic acid into a highly electrophilic acyl halide (typically an acyl chloride) is a classic, reliable, and high-yielding method.[2][9] The acyl chloride readily reacts with an amine to form the desired amide.

This guide will focus on the acyl chloride pathway due to its high reliability, scalability, and straightforward execution in a standard laboratory setting.

The Two-Step Synthetic Workflow

The synthesis is logically divided into two primary stages: the activation of the carboxylic acid and the subsequent nucleophilic acyl substitution.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: This procedure involves corrosive and toxic reagents. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagents and Materials

| Reagent | MW ( g/mol ) | Molar Eq. | Amount | Notes |

| 2-Nitrobenzoic Acid | 167.12 | 1.0 | (e.g., 5.00 g) | Starting material |

| Thionyl Chloride (SOCl₂) | 118.97 | ~2.0 | (e.g., 4.2 mL) | Activating agent; use in excess |

| Benzylamine | 107.15 | 1.1 | (e.g., 3.6 mL) | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.2 | (e.g., 5.0 mL) | Base to neutralize HCl |

| Dichloromethane (DCM) | - | - | ~100 mL | Anhydrous solvent |

| Hydrochloric Acid (1 M) | - | - | As needed | For aqueous work-up |

| Saturated NaHCO₃ | - | - | As needed | For aqueous work-up |

| Brine | - | - | As needed | For aqueous work-up |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | As needed | Drying agent |

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove any moisture, which would otherwise hydrolyze the reagents and product.

-

Charging Flask: To the flask, add 2-nitrobenzoic acid (1.0 eq).

-

Solvent & Reagent Addition: Add anhydrous dichloromethane (approx. 10 mL per gram of acid) followed by the slow, dropwise addition of thionyl chloride (2.0 eq) via an addition funnel at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Crucially, this crude 2-nitrobenzoyl chloride is highly reactive and moisture-sensitive; it is typically used immediately in the next step without further purification. [10]

Step 2: Synthesis of this compound

-

Amine Solution: In a separate flask equipped with a magnetic stir bar and an addition funnel, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool this amine solution to 0 °C in an ice-water bath. This is to control the exothermicity of the acylation reaction.

-

Acylation: Dissolve the crude 2-nitrobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure complete conversion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1 M HCl (to remove excess triethylamine and benzylamine), water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

-

Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound, typically as an off-white or pale yellow solid.

Mechanism of Amide Formation

The second step of the synthesis is a classic nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the 2-nitrobenzoyl chloride is attacked by the nucleophilic lone pair of the benzylamine nitrogen.

Caption: Nucleophilic attack of benzylamine on 2-nitrobenzoyl chloride.

The initial attack forms a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, expelling the chloride ion, which is an excellent leaving group. The proton on the nitrogen is then removed by the base (triethylamine) to give the final neutral amide product and triethylammonium chloride.

Purification and Characterization

Purification

The crude product often requires purification to remove residual reagents and byproducts.

-

Recrystallization: This is the most common and effective method for purifying solid amides. A suitable solvent system is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature. Ethanol or a mixture of ethyl acetate and hexanes are good starting points for screening.

-

Column Chromatography: If recrystallization fails to provide sufficient purity, silica gel chromatography can be employed. A gradient elution with ethyl acetate in hexanes is typically effective. Note that amides can sometimes streak on silica gel due to their polarity; adding a small amount (~0.5%) of triethylamine to the eluent can mitigate this issue.[11][12]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Molecular Formula: C₁₄H₁₂N₂O₃

-

Molecular Weight: 256.26 g/mol [13]

-

Appearance: Expected to be a white to pale yellow crystalline solid.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Complex multiplets expected in the range of δ 7.5-8.2 ppm.

-

Benzyl Aromatic Protons: Multiplet around δ 7.2-7.4 ppm.

-

Amide N-H: A broad singlet, typically δ 8.5-9.0 ppm (can exchange with D₂O).

-

Benzylic CH₂: A doublet around δ 4.6 ppm, coupled to the N-H proton.

-

-

FT-IR Spectroscopy:

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z = 257.09.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. Each stage provides clear checkpoints for the researcher:

-

Acyl Chloride Formation: The evolution of HCl and SO₂ gas is a clear visual and olfactory (use caution) indicator that the reaction is proceeding.

-

Amidation: The formation of the triethylammonium chloride precipitate upon addition of the acyl chloride provides immediate confirmation that the reaction has initiated.

-

Work-up: The separation of layers and the response to pH changes during the washes confirm the successful removal of basic and acidic impurities.

-

Purification: Successful recrystallization, resulting in the formation of well-defined crystals and a significant increase in the melting point, validates the purity of the compound.

-

Characterization: The final spectroscopic data must align with the expected values for the target structure, providing definitive proof of synthesis.

By following these observational and analytical steps, a researcher can proceed with confidence through the synthesis, troubleshooting as necessary to achieve the desired outcome.

References

-

Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. (2017). The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis of amides from carboxylic acids. Química Organica.org. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Synthesis of Amides. Organic Chemistry - Jack Westin. [Link]

-

Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

-

Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]

-

Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. IRIS UNISS. [Link]

-

This compound (C14H12N2O3). PubChem. [Link]

-

Purification of N-benzylbenzamides. Reddit. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jackwestin.com [jackwestin.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. iris.uniss.it [iris.uniss.it]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. PubChemLite - this compound (C14H12N2O3) [pubchemlite.lcsb.uni.lu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-benzyl-2-nitrobenzamide: Structure, Properties, and Synthesis

Abstract: N-benzyl-2-nitrobenzamide (CAS No. 52745-10-5) is a substituted aromatic amide featuring a unique combination of a flexible benzyl group, a rigidifying amide linkage, and a sterically demanding ortho-nitro group. This arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a molecule of interest for drug discovery. While not extensively characterized in public literature, its structural motifs are present in compounds with significant biological activity, particularly as potential hypoxia-activated prodrugs and precursors to heterocyclic scaffolds.[1] This guide provides a comprehensive overview of its core chemical properties, molecular structure, validated synthetic protocols, and prospective applications, offering a foundational resource for researchers in medicinal chemistry and materials science.

Compound Identification and Physicochemical Properties

This compound is classified as a secondary amide and a nitroaromatic compound. The core properties are summarized below. It is important to note that while the vendor Sigma-Aldrich lists the compound, it does not provide extensive analytical data, indicating its status as a specialized research chemical.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 52745-10-5 | |

| Molecular Formula | C₁₄H₁₂N₂O₃ | |

| Molecular Weight | 256.26 g/mol | [2] |

| Appearance | (Predicted) Off-white to yellow solid | Inferred from related nitrobenzamides[3] |

| Solubility | Expected to be poorly soluble in water and soluble in organic solvents like DMSO, acetone, and chlorinated solvents. | Inferred from structure & related compounds[4] |

| Melting Point | Not publicly documented. | N/A |

Molecular Structure and Conformation

The structure of this compound is defined by three key functional domains:

-

2-Nitrobenzoyl Moiety: The electron-withdrawing nitro group at the ortho position exerts a significant steric and electronic influence. It sterically hinders rotation around the C(aryl)-C(carbonyl) bond and influences the reactivity of the aromatic ring.

-

Amide Linkage (-CONH-): This planar group provides structural rigidity and serves as both a hydrogen bond donor (N-H) and acceptor (C=O). This is crucial for molecular recognition and binding in biological systems.

-

Benzyl Group (-CH₂-Ph): This group introduces a non-polar, sterically flexible component to the molecule, which can engage in hydrophobic and π-stacking interactions.

The dihedral angle between the planes of the benzyl and 2-nitrobenzamide units is a key conformational parameter, influencing how the molecule presents its functional groups for intermolecular interactions.

Sources

An In-depth Technical Guide to the Spectroscopic Data of N-benzyl-2-nitrobenzamide

This guide provides a comprehensive analysis of the spectroscopic data for N-benzyl-2-nitrobenzamide, a key intermediate in various synthetic applications. As researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of such molecules are paramount. This document is structured to provide not just the data, but the underlying scientific rationale for the experimental design and interpretation, reflecting field-proven insights for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

The Imperative of Spectroscopic Characterization

This compound (C₁₄H₁₂N₂O₃, Molar Mass: 256.26 g/mol ) is a secondary amide containing two distinct aromatic systems and a strongly electron-withdrawing nitro group. This combination of functional groups gives rise to a unique spectroscopic fingerprint. A multi-technique approach is not merely confirmatory; it is a necessary, self-validating system. Each technique—NMR, IR, and MS—probes different aspects of the molecular structure, and their combined data provide a complete, high-confidence structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the connectivity and chemical environment of nearly every atom in the molecule.

¹H NMR Spectroscopy: Elucidating Proton Environments

Proton NMR provides detailed information about the number of different types of protons, their relative numbers, their electronic environment, and the proximity of neighboring protons.

The choice of a deuterated solvent is critical to avoid large interfering signals from the solvent's own protons. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single residual peak at ~7.26 ppm, which serves as a convenient internal reference. A high-field instrument (e.g., 500 MHz) is chosen to achieve better signal dispersion, which is particularly important for resolving the complex, overlapping multiplets expected in the aromatic region of this molecule.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as the 0 ppm reference. The residual solvent peak (CHCl₃ at 7.26 ppm) can also be used for calibration.

-

Data Acquisition: Acquire the spectrum on a 500 MHz spectrometer at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a 90° pulse angle, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

The spectrum is characterized by signals in the aromatic, amide, and benzylic regions. Protons on aromatic rings show up in the 6.5-8.5 ppm range.[1][2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 7.5 | Multiplet (m) | 4H | Ar-H (2-nitrobenzoyl) | These four protons are part of a substituted aromatic system and experience complex splitting. The strong electron-withdrawing effect of the adjacent NO₂ and amide groups causes them to be significantly deshielded (downfield). |

| ~7.4 - 7.2 | Multiplet (m) | 5H | Ar-H (benzyl) | These five protons on the monosubstituted benzyl ring typically appear as a complex multiplet in this region. |

| ~6.5 | Broad singlet (br s) | 1H | N-H | The amide proton signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift can be variable. |

| ~4.7 | Doublet (d) | 2H | -CH₂ - | These benzylic protons are adjacent to the nitrogen and the phenyl ring. They appear as a doublet due to coupling with the single N-H proton.[4] |

¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR provides a count of the unique carbon environments in the molecule. Spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each chemically distinct carbon atom.

The sample preparation is identical to that for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity and different frequency of the ¹³C nucleus, typically requiring a greater number of scans and a wider spectral window.

Aromatic carbons typically resonate in the 120-150 ppm range.[2][3] The carbonyl carbon is significantly deshielded and appears further downfield.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C =O | The amide carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. |

| ~148 - 124 | Ar-C | Eleven distinct signals are expected for the aromatic carbons, although some may overlap. The carbon bearing the NO₂ group will be highly deshielded, while others will be shifted based on the electronic effects of the substituents. |

| ~45 | -C H₂- | The benzylic carbon signal appears in the aliphatic region, shifted downfield by the adjacent nitrogen and phenyl group.[4] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Attenuated Total Reflectance (ATR) is often preferred over the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the solid sample directly against a crystal (e.g., diamond or germanium). This eliminates the need for grinding and potential moisture contamination associated with KBr pellets.

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Caption: Key steps in acquiring and analyzing an FT-IR spectrum via ATR.

The IR spectrum provides clear evidence for the key functional groups in this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300 | N-H stretch | Secondary Amide | A single, sharp to medium peak confirms the N-H bond of the secondary amide.[5][6] |

| > 3000 | C-H stretch | Aromatic | Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[1][7] |

| < 3000 | C-H stretch | Aliphatic | Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methylene (-CH₂) group. |

| ~1640-1680 | C=O stretch (Amide I) | Amide | A very strong and sharp absorption, characteristic of the amide carbonyl group.[5][7] |

| ~1550-1475 | NO₂ asymmetric stretch | Nitro Group | A strong absorption band indicating the presence of the nitro group.[8] |

| ~1540 | N-H bend (Amide II) | Amide | A strong peak, which in combination with the Amide I band, is highly diagnostic for a secondary amide.[5] |

| ~1360-1290 | NO₂ symmetric stretch | Nitro Group | A second strong absorption, which along with the asymmetric stretch, confirms the nitro functionality.[8] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Electron Impact (EI) is a classic, robust ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This "hard" ionization is ideal for creating a detailed fragmentation pattern that can be used like a fingerprint to confirm the molecule's structure.

-

Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe, and vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected, forming a radical cation (the molecular ion, M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.

-

Analysis: The positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Caption: Predicted major fragmentation of this compound.

The mass spectrum will provide the molecular weight and key structural fragments.

| m/z Value | Proposed Ion | Formula | Rationale |

| 256 | Molecular Ion [M]⁺• | [C₁₄H₁₂N₂O₃]⁺• | This peak confirms the molecular weight of the compound.[9] |

| 150 | 2-Nitrobenzoyl cation | [C₇H₄NO₃]⁺ | A major fragment resulting from the characteristic α-cleavage of the amide N-CO bond, a common pathway for aromatic amides.[10][11] |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | While less likely to be the primary benzoyl fragment due to the nitro-substituent, its presence could indicate complex rearrangements. A more common fragment for unsubstituted benzamides.[11] |

| 91 | Tropylium ion | [C₇H₇]⁺ | A very common and stable fragment in mass spectrometry for compounds containing a benzyl group, formed by cleavage of the C-N bond followed by rearrangement. |

| 77 | Phenyl cation | [C₆H₅]⁺ | Formed by the loss of a neutral CO molecule from the benzoyl cation (m/z 105) or related fragments.[11][12] |

Conclusion: A Cohesive Spectroscopic Profile

The combination of NMR, IR, and MS provides an unambiguous structural confirmation of this compound.

-

¹H and ¹³C NMR precisely map the carbon-hydrogen framework, confirming the presence and connectivity of the 2-nitrobenzoyl and benzyl moieties.

-

IR spectroscopy provides definitive evidence for the critical functional groups: the secondary amide (N-H stretch, Amide I, Amide II bands) and the nitro group (asymmetric and symmetric stretches).

-

Mass spectrometry confirms the molecular weight (256 g/mol ) and shows characteristic fragmentation patterns, such as the formation of the 2-nitrobenzoyl cation and the tropylium ion, which are consistent with the proposed structure.

This integrated analytical approach constitutes a robust, self-validating system, ensuring the identity and integrity of the compound for any research or development application.

References

- TheElkchemist. (2024).

- Royal Society of Chemistry. (n.d.).

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.

- Chemistry LibreTexts. (2025).

- Chemistry LibreTexts. (2024). 15.

- ResearchGate. (n.d.).

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- ResearchGate. (n.d.). Benzamide-simplified mass spectrum.

- Quora. (2018). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- PubChemLite. (n.d.). This compound (C14H12N2O3).

- National Center for Biotechnology Information. (2018).

- Tetrahedron Chemistry Classes. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. quora.com [quora.com]

- 9. PubChemLite - this compound (C14H12N2O3) [pubchemlite.lcsb.uni.lu]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-benzyl-2-nitrobenzamide: Synthesis, Characterization, and Synthetic Utility

Abstract: This technical guide provides a comprehensive overview of N-benzyl-2-nitrobenzamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a robust synthesis protocol, and methods for its structural elucidation. Furthermore, it explores the compound's reactivity, emphasizing its role as a precursor in the synthesis of pharmacologically relevant molecules. The guide integrates field-proven insights and established chemical principles to serve as a practical resource for laboratory applications.

Physicochemical and Structural Properties

This compound is a nitroaromatic compound featuring a benzamide backbone. The presence of the ortho-nitro group significantly influences its chemical reactivity, particularly its utility as a building block in synthetic chemistry. Its core properties are summarized below.

| Property | Value | Source |

| CAS Number | 52745-10-5 | |

| Molecular Formula | C₁₄H₁₂N₂O₃ | [1] |

| Molecular Weight | 256.26 g/mol | [2] |

| IUPAC Name | This compound | |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2[O-] | [1] |

| Monoisotopic Mass | 256.08478 Da | [1] |

Synthesis of this compound

The most direct and efficient method for synthesizing this compound is through the formation of an amide bond between 2-nitrobenzoic acid and benzylamine.[3] This condensation reaction is a cornerstone of organic synthesis. The selection of a suitable coupling agent is critical to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine.

Rationale for Synthetic Approach

The acylation of benzylamine with a derivative of 2-nitrobenzoic acid is a highly reliable method for forming the target amide.[3] By converting the carboxylic acid to a more reactive species (e.g., an acyl chloride or using a carbodiimide coupling agent), the reaction proceeds efficiently under mild conditions. This approach offers high yields, with reports indicating up to 83% for the condensation of 2-nitrobenzoic acid and benzylamine.[3] The reaction is typically straightforward to perform and purify, making it ideal for laboratory-scale synthesis.

Experimental Protocol: Amide Coupling

This protocol describes a standard procedure using a common coupling agent, such as dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, often with an additive like HOBt to suppress side reactions and improve yield.

Materials:

-

2-Nitrobenzoic acid

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) as a base

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzoic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

Amine Addition: Add benzylamine (1.05 equivalents) to the solution, followed by the addition of a tertiary amine base such as triethylamine (1.5 equivalents). Stir the mixture at room temperature for 10 minutes.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the coupling agent, DCC (1.1 equivalents), to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct (dicyclohexylurea, DCU, if DCC is used). Dilute the filtrate with additional DCM.

-

Aqueous Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation

The structural identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques. While specific experimental data is proprietary to individual labs, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[4]

Spectroscopic Data (Predicted)

| Technique | Feature | Expected Chemical Shift / Frequency |

| FT-IR (cm⁻¹) | N-H Stretch (Amide) | ~3300 |

| C=O Stretch (Amide) | ~1650 | |

| N-O Asymmetric Stretch | ~1530 | |

| N-O Symmetric Stretch | ~1350 | |

| ¹H NMR (ppm) | Amide Proton (N-H) | 8.0 - 9.0 (broad singlet) |

| Aromatic Protons | 7.2 - 8.2 (multiplets) | |

| Methylene Protons (-CH₂-) | ~4.6 (doublet) | |

| ¹³C NMR (ppm) | Carbonyl Carbon (C=O) | ~165 |

| Aromatic Carbons | 120 - 150 | |

| Methylene Carbon (-CH₂-) | ~45 |

Mass Spectrometry Data (Predicted)

High-resolution mass spectrometry is used to confirm the molecular formula. The predicted collision cross-section (CCS) values provide an additional layer of identification.[1]

| Adduct | m/z (mass-to-charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 257.09206 | 155.4 |

| [M+Na]⁺ | 279.07400 | 160.4 |

| [M-H]⁻ | 255.07750 | 161.9 |

Reactivity and Applications in Synthetic Chemistry

The primary value of this compound in drug development and medicinal chemistry lies in its capacity as a versatile synthetic intermediate.[5] Its reactivity is dominated by the electron-withdrawing nitro group, which can be readily transformed into other functional groups.

Reduction of the Nitro Group

The most significant reaction of this compound is the reduction of the ortho-nitro group to an amine.[3] This transformation is a critical step for building more complex molecular architectures.

-

Causality: The resulting product, N-benzyl-2-aminobenzamide, contains two key functional groups—an aniline-type amine and a secondary amide—positioned ortho to each other. This specific arrangement is a powerful synthon for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in pharmacologically active compounds.

-

Common Reducing Agents:

-

Catalytic Hydrogenation: H₂, Pd/C

-

Metal-Acid Systems: SnCl₂/HCl, Fe/HCl

-

Transfer Hydrogenation: Hydrazine hydrate, Ammonium formate

-

Precursor to Heterocyclic Scaffolds

The N-benzyl-2-aminobenzamide intermediate can be used to synthesize a variety of fused heterocyclic compounds, most notably quinazolinones.[5] These scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a valuable and readily accessible chemical intermediate. Its straightforward synthesis and the strategic placement of its functional groups make it an important precursor for more complex molecules. The facile reduction of its nitro group opens a direct pathway to N-benzyl-2-aminobenzamide, a key building block for synthesizing pharmacologically relevant heterocyclic systems like quinazolinones. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors.

References

-

N-benzyl-2-nitrobenzenesulfonamide | C13H12N2O4S | CID 711154. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

N-Benzyl-2-ethylsulfanyl-4-nitro-benzamide - SpectraBase. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

-

This compound (C14H12N2O3). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

- US9765036B2 - Production method for producing N-benzyl-2-(2-nitro-1H-imidazol-1-yl) acetamide. (n.d.). Google Patents.

-

N-benzyl-4-nitrobenzamide | C14H12N2O3 | CID 347074. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

2-Nitrobenzamide | C7H6N2O3 | CID 11876. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

2-Nitro-N-Phenylbenzamide | C13H10N2O3 | CID 720051. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

N-Benzyl-N-ethyl-4,5-dimethoxy-2-nitro-benzamide - Optional[13C NMR] - SpectraBase. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

-

SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

WO/2021/179553 USE OF N-BENZYLBENZAMIDE COMPOUND AS HERBICIDE. (n.d.). WIPO. Retrieved January 18, 2026, from [Link]

Sources

Solubility and stability of N-benzyl-2-nitrobenzamide in common solvents

An In-depth Technical Guide to the Solubility and Stability of N-benzyl-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organic compound whose utility in synthetic chemistry and potential applications in fields such as drug discovery necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive analysis of the solubility and stability of this compound. While specific experimental data for this compound is limited, this guide synthesizes information from structurally related analogs and established chemical principles to offer robust predictions and detailed methodologies for its characterization. We delve into its expected solubility in common laboratory solvents, outline the gold-standard shake-flask method for empirical determination, and explore its stability profile, focusing on potential degradation pathways such as hydrolysis. This document serves as a foundational resource for scientists, offering both predictive insights and actionable experimental protocols to guide research and development.

Introduction and Physicochemical Profile

This compound belongs to the carboxamide class of organic compounds. Its structure, featuring a nitro-substituted aromatic ring linked via an amide bond to a benzyl group, suggests a molecule with moderate polarity and a propensity for hydrogen bonding. Understanding its behavior in various solvents and under different environmental stressors is a prerequisite for any application, from reaction optimization and purification to formulation and long-term storage.

The amide bond, while generally stable, can be susceptible to cleavage under harsh pH and temperature conditions.[1][2][3][4] Furthermore, the presence of a nitroaromatic group can influence the molecule's reactivity and stability, particularly its resistance to oxidative degradation.[5][6]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Description | Source / Basis |

| Molecular Formula | C₁₄H₁₂N₂O₃ | PubChem[7] |

| Molecular Weight | 256.26 g/mol | PubChem[8] |

| Appearance | White to off-white or beige crystalline solid | Inferred from analogs like N-benzylbenzamide and 2-nitrobenzamide[9][10][11] |

| Predicted XLogP3 | 1.7 | PubChemLite[7] |

| Hydrogen Bond Donor Count | 1 | PubChemLite[7] |

| Hydrogen Bond Acceptor Count | 3 | Guidechem[12] |

Note: XLogP3 is a computationally predicted octanol-water partition coefficient, indicating moderate lipophilicity.

Solubility Profile

The solubility of this compound is dictated by the interplay between its nonpolar aromatic rings and the polar amide and nitro functional groups. The predicted XLogP3 value of 1.7 suggests that it will exhibit limited solubility in water but should be readily soluble in many common organic solvents.

The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with protic solvents like alcohols. The nitro group adds to the molecule's polarity. However, the two large phenyl rings contribute significant nonpolar character, favoring solubility in less polar solvents like dichloromethane.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale and Analog Data |

| Protic Polar | Water | Sparingly Soluble to Insoluble | The large nonpolar surface area outweighs the polar groups. 2-Nitrobenzamide is sparingly soluble in water (<0.1 mg/mL).[11][12][13] |

| Ethanol | Soluble | The alkyl chain of ethanol can interact with the nonpolar regions, while the hydroxyl group can hydrogen bond with the amide. N-benzylbenzamide shows moderate solubility in ethanol.[9] | |

| Methanol | Soluble | Similar to ethanol, methanol is a good solvent for moderately polar compounds. | |

| Dipolar Aprotic | Acetone | Soluble | Acetone is a versatile polar aprotic solvent. N-benzylbenzamide is soluble in acetone (25 mg/mL).[10][14][15] |

| Acetonitrile (ACN) | Moderately Soluble | A common solvent in reversed-phase chromatography for related compounds.[16] | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. | |

| Nonpolar Aprotic | Dichloromethane (DCM) | Soluble | The nonpolar character of DCM effectively solvates the aromatic rings. N-benzylbenzamide is soluble in DCM.[9] |

| Diethyl Ether | Moderately Soluble | Expected to be a reasonably good solvent due to its ability to solvate nonpolar structures. | |

| Toluene | Sparingly Soluble | The nonpolar nature of toluene will interact well with the aromatic rings, but less so with the polar amide. | |

| Hexane / Heptane | Insoluble | The high polarity of the amide and nitro groups prevents dissolution in nonpolar alkanes. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol describes the "gold standard" method for determining thermodynamic equilibrium solubility, providing a self-validating system for generating reliable data.

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the compound ensures that the solvent becomes fully saturated, allowing for the determination of the maximum solubility at a given temperature.

-

Extended Equilibration (24-72h): Many complex organic molecules require a significant amount of time to reach true thermodynamic equilibrium. A shorter time might only yield kinetic solubility, which is often higher and less reproducible.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for accurate and reproducible results.

-

Centrifugation: This step is crucial to separate the undissolved solid from the saturated solution without disturbing the equilibrium, which could happen with filtration (e.g., clogging, adsorption to the filter).

-

Validated Analytical Method (HPLC): A specific and validated High-Performance Liquid Chromatography (HPLC) method is required to accurately quantify the concentration of the dissolved compound without interference from impurities or degradants.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a precise volume (e.g., 2 mL) of each selected solvent. The presence of undissolved solid must be visually confirmed at the end of the experiment.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker with precise temperature control (e.g., 25 °C). Agitate the samples for 24 to 72 hours to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least one hour. Then, centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet all undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet. Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method. Calculate the concentration in the original supernatant based on the dilution factor.

-

Reporting: Express the solubility in standard units such as mg/mL or mol/L.

Visualization: Shake-Flask Solubility Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is primarily influenced by its two key functional groups: the amide linkage and the nitroaromatic system.

Hydrolytic Degradation

The amide bond is the most probable site of degradation. Amides are significantly more resistant to hydrolysis than esters, but cleavage can occur under forcing conditions.[4][17]

-

Acid-Catalyzed Hydrolysis: In the presence of strong acid and heat, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2][17] This process is typically slow and requires heating for extended periods.[2] The reaction is effectively irreversible as the resulting benzylamine is protonated to its non-nucleophilic ammonium salt.

-

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., hot NaOH), the hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon.[1] This pathway is also generally irreversible because the final step involves the deprotonation of the resulting 2-nitrobenzoic acid to its resonance-stabilized carboxylate salt, which drives the reaction to completion.[17]

Photostability and Thermal Stability

-

Photodegradation: Nitroaromatic compounds can absorb UV light, which may lead to photochemical reactions. While specific data is unavailable for this compound, it is prudent to protect it from light during storage and handling to prevent potential degradation.

-

Thermal Degradation: At high temperatures (typically well above 100 °C), nitroaromatic compounds can undergo complex decomposition reactions.[18] However, under typical laboratory and storage conditions, thermal degradation is not expected to be a primary concern.

Visualization: Primary Degradation Pathwaydot

// Reactant reactant [label="this compound"];

// Products prod1 [label="2-Nitrobenzoic Acid"]; prod2 [label="Benzylamine"];

// Conditions acid_cond [label="H₃O⁺, Heat\n(Acid Hydrolysis)", fontcolor="#EA4335"]; base_cond [label="⁻OH, Heat\n(Base Hydrolysis)", fontcolor="#4285F4"];

// Edges reactant -> acid_cond [dir=none, color="#EA4335"]; acid_cond -> prod1 [color="#EA4335"]; acid_cond -> prod2 [color="#EA4335"];

reactant -> base_cond [dir=none, color="#4285F4"]; base_cond -> prod1 [color="#4285F4"]; base_cond -> prod2 [color="#4285F4"]; }

Sources

- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amide - Wikipedia [en.wikipedia.org]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. PubChemLite - this compound (C14H12N2O3) [pubchemlite.lcsb.uni.lu]

- 8. N-benzyl-4-nitrobenzamide | C14H12N2O3 | CID 347074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 1485-70-7: N-Benzylbenzamide | CymitQuimica [cymitquimica.com]

- 10. guidechem.com [guidechem.com]

- 11. 2-NITROBENZAMIDE | 610-15-1 [chemicalbook.com]

- 12. guidechem.com [guidechem.com]

- 13. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. N-BENZYLBENZAMIDE | 1485-70-7 [chemicalbook.com]

- 15. chembk.com [chembk.com]

- 16. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. orgosolver.com [orgosolver.com]

- 18. apps.dtic.mil [apps.dtic.mil]

The Strategic Utility of N-benzyl-2-nitrobenzamide as a Precursor in Heterocyclic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis, the quest for efficient and modular routes to complex molecular architectures is paramount. N-benzyl-2-nitrobenzamide emerges as a pivotal precursor, offering a strategic entry point to a diverse array of nitrogen-containing heterocycles. Its intrinsic chemical functionality, characterized by the ortho-disposed nitro and N-benzylamido groups, serves as a latent platform for elegant and powerful intramolecular cyclization strategies. This guide provides a comprehensive technical overview of the synthesis of this compound and its subsequent elaboration into valuable heterocyclic frameworks, with a focus on the underlying mechanistic principles and field-proven experimental protocols. We will delve into the synthesis of quinazolinones and dibenzo[b,f][1][2]oxazepines, showcasing the versatility of this unassuming yet powerful building block.

Part 1: Synthesis of the Precursor: this compound

The efficient preparation of this compound is the crucial first step in its utilization as a synthetic precursor. The most common and reliable method involves the condensation of 2-nitrobenzoic acid with benzylamine. This can be achieved through two primary approaches: activation of the carboxylic acid followed by amidation, or direct amide coupling.

Method A: Acyl Chloride Formation Followed by Amidation

This traditional and robust two-step method involves the initial conversion of 2-nitrobenzoic acid to its more reactive acyl chloride derivative, which is then readily coupled with benzylamine. The use of thionyl chloride (SOCl₂) is a common choice for this transformation due to the volatile nature of the byproducts (SO₂ and HCl).

Experimental Protocol: Synthesis of this compound via Acyl Chloride

-

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-nitrobenzoic acid (1.0 eq).

-

Slowly add thionyl chloride (2.0 eq) to the flask.

-

Heat the mixture to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-nitrobenzoyl chloride is typically a yellow oil or low-melting solid and can be used directly in the next step without further purification.

-

-

Step 2: Synthesis of this compound

-

Dissolve the crude 2-nitrobenzoyl chloride in an anhydrous inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same anhydrous solvent.

-

Slowly add the benzylamine solution to the stirred solution of 2-nitrobenzoyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

-

Method B: Direct Amide Coupling

More modern approaches facilitate the direct coupling of the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. Reagents such as triphenylphosphine (PPh₃) and iodine (I₂) can be employed to activate the carboxylic acid in situ.[3]

Experimental Protocol: Direct Synthesis of this compound using PPh₃/I₂ [3]

-

To a stirred solution of iodine (1.2 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) at 0 °C, add triphenylphosphine (1.2 eq) in one portion.

-

Add 2-nitrobenzoic acid (1.0 eq) and stir for 5 minutes.

-

Add triethylamine (2.0 eq) and stir for another 5 minutes.

-

Finally, add benzylamine (1.2 eq) and allow the reaction to warm to room temperature and stir for 10 minutes.[3]

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Data Presentation: Comparison of Synthetic Methods

| Method | Key Reagents | Number of Steps | Typical Yields | Advantages | Disadvantages |

| Acyl Chloride | Thionyl Chloride, Triethylamine | 2 | High | Robust, reliable, uses common reagents. | Requires handling of corrosive thionyl chloride and isolation of the intermediate. |

| Direct Coupling | PPh₃, I₂, Triethylamine | 1 | Good to High[3] | One-pot procedure, milder conditions. | Stoichiometric amounts of phosphine oxide byproduct are generated. |

Part 2: Application in Heterocyclic Synthesis: The Power of Reductive Cyclization

The synthetic utility of this compound lies in the strategic placement of the nitro group, which acts as a masked amino group. Through reduction, the nitro functionality is converted to an amine, which can then undergo intramolecular cyclization with the neighboring amide moiety to form a variety of heterocyclic systems. The choice of reducing agent and reaction conditions can be tailored to achieve the desired transformation.

Synthesis of 2-Substituted Quinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. A powerful one-pot procedure for their synthesis from 2-nitrobenzamides and aldehydes utilizes sodium dithionite (Na₂S₂O₄) as the reducing agent.[1] This method involves the in-situ reduction of the nitro group to an amine, followed by condensation with an aldehyde to form an imine, which then cyclizes and is subsequently oxidized to the quinazolinone.[1]

Experimental Protocol: One-Pot Synthesis of 2-Arylquinazolin-4(3H)-ones [1]

-

To a solution of this compound (1.0 eq) and an appropriate aryl aldehyde (1.2 eq) in a DMF/water mixture (9:1 v/v), add sodium dithionite (3.5 eq).

-

Heat the reaction mixture to 90 °C and stir for 5 hours.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-3-benzylquinazolin-4(3H)-one.

Causality Behind Experimental Choices:

-

Sodium Dithionite (Na₂S₂O₄): This reagent is a mild and effective reducing agent for nitro groups and is compatible with a variety of functional groups. Its decomposition in aqueous DMF also generates sulfur dioxide, which acts as the oxidant in the final dehydrogenation step to form the aromatic quinazolinone ring.[1]

-

DMF/Water Solvent System: The presence of water is crucial as it accelerates the reduction of the nitro group by sodium dithionite.[1] DMF serves as a good solvent for the organic substrates.

-

Temperature (90 °C): This elevated temperature facilitates both the reduction and the subsequent cyclization and oxidation steps, leading to efficient product formation within a reasonable timeframe.[1]

Mandatory Visualization: Reaction Pathway for Quinazolinone Synthesis

Caption: Synthesis of 2-Aryl-3-benzylquinazolin-4(3H)-ones.

Data Presentation: Scope of the Quinazolinone Synthesis [1]

| Aldehyde | Product Yield (%) |

| Benzaldehyde | 92 |

| 4-Chlorobenzaldehyde | 90 |

| 4-Methoxybenzaldehyde | 88 |

| 2-Naphthaldehyde | 85 |

| 2-Furaldehyde | 82 |

Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-ones

Dibenzo[b,f][1][2]oxazepines are a class of tricyclic heterocyclic compounds that form the core of several pharmaceutically active molecules. The synthesis of the corresponding oxazepinone can be achieved from N-(2-hydroxyphenyl)-2-nitrobenzamides through a base-catalyzed intramolecular nucleophilic aromatic substitution (SNAAr) of the nitro group.[4] While the direct literature precedent for using this compound is less common for this specific ring system, the underlying principle of activating the ortho-position for nucleophilic attack by a tethered nucleophile is analogous and highly plausible. The following protocol is adapted from the synthesis of related dibenzo[b,f][1][2]oxazepin-11(10H)-ones.[4]

Conceptual Protocol: Synthesis of 10-Benzyldibenzo[b,f][1][2]oxazepin-11(10H)-one

This synthesis would first require the preparation of N-benzyl-N-(2-hydroxyphenyl)-2-nitrobenzamide. The subsequent cyclization would proceed as follows:

-

Dissolve N-benzyl-N-(2-hydroxyphenyl)-2-nitrobenzamide (1.0 eq) in a polar aprotic solvent such as DMF.

-

Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for several hours, monitoring the reaction by TLC.[4]

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 10-benzyldibenzo[b,f][1][2]oxazepin-11(10H)-one.

Mechanistic Rationale:

The base deprotonates the phenolic hydroxyl group, generating a potent phenoxide nucleophile. This nucleophile then attacks the carbon atom bearing the nitro group in an intramolecular fashion. The electron-withdrawing nature of the nitro group and the amide carbonyl group activates the aromatic ring towards this nucleophilic attack. Subsequent elimination of the nitrite ion leads to the formation of the seven-membered heterocyclic ring.

Mandatory Visualization: Proposed Pathway for Dibenzo[b,f][1][2]oxazepinone Synthesis

Caption: Proposed synthesis of 10-Benzyldibenzo[b,f][1][2]oxazepin-11(10H)-one.

Conclusion: A Gateway to Molecular Diversity

This compound stands as a testament to the power of strategic precursor design in organic synthesis. Its straightforward preparation and the latent reactivity of the ortho-nitro group provide a reliable and versatile platform for the construction of complex and medicinally relevant heterocyclic scaffolds. The reductive cyclization to quinazolinones and the potential for intramolecular nucleophilic aromatic substitution to form dibenzo[b,f][1][2]oxazepinones are just two examples of its broad applicability. By understanding the underlying mechanistic principles and leveraging the detailed protocols provided in this guide, researchers and drug development professionals can effectively harness the synthetic potential of this compound to accelerate their discovery programs and access novel chemical entities.

References

-

Laha, J. K., Gupta, P., & Hazra, A. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry, 89(1), 725–730. [Link]

-

Samet, A. V., Kislyi, K. A., Marshalkin, V. N., & Semenov, V. V. (2006). Synthesis of dibenzo[b,f][1][2]oxazepin-11(10H)-ones from 2-nitrobenzoic acids. Russian Chemical Bulletin, 55(3), 549–553. [Link]

-

Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]

-

Laha, J. K., Panday, S., Gupta, P., & Seth, S. R. (2023). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry, 25(1), 238-244. [Link]

-

Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662–8665. [Link]

-

Siddiqui, S. A., et al. (2015). An unprecedented SnCl2-mediated cyclization of nitro arenes via N–N bond formation. Organic Letters, 8(8), 1525-1528. [Link]

-

Samet, A. V., Kislyi, K. A., Marshalkin, V. N., & Semenov, V. V. (2006). Synthesis of dibenzo[b,f][1][2]oxazepin-11(10H)-ones from 2-nitrobenzoic acids. ResearchGate. [https://www.researchgate.net/publication/244766947_Synthesis_of_dibenzo[b_f][5]oxazepin-1110H-ones_from_2-nitrobenzoic_acids]([Link]5]oxazepin-1110H-ones_from_2-nitrobenzoic_acids)

-

Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]

Sources

- 1. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]

- 2. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Emerging Therapeutic Potential of N-benzyl-2-nitrobenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Scaffold of Promise

In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of numerous clinically successful drugs. The strategic introduction of a nitro group, particularly at the ortho position of an N-benzylbenzamide, gives rise to a class of compounds with a compelling and diverse pharmacological profile. This guide delves into the potential biological activities of N-benzyl-2-nitrobenzamide derivatives, offering a technical overview for researchers, scientists, and drug development professionals. We will explore their synthesis, mechanisms of action, and preclinical evidence in key therapeutic areas, providing a foundation for future investigation and development.

Synthetic Pathways to this compound Derivatives

The efficient synthesis of this compound derivatives is crucial for the exploration of their biological activities. Several synthetic routes can be employed, with the choice often depending on the availability of starting materials, desired scale, and substituent tolerance.

Classical Amide Bond Formation: The Schotten-Baumann Reaction

A well-established and straightforward method for synthesizing N-benzylbenzamides is the Schotten-Baumann reaction. This involves the acylation of a primary amine (benzylamine) with an acid chloride (2-nitrobenzoyl chloride) in the presence of a base.

Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction

-

Preparation of Reactants:

-

Dissolve benzylamine (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.

-

Prepare an aqueous solution of a base, typically 2.0 equivalents of sodium hydroxide (NaOH).

-

-

Reaction Setup:

-

Combine the benzylamine solution and the aqueous base in a reaction flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath to 0°C.

-

-

Acylation:

-

Dissolve 2-nitrobenzoyl chloride (1.0 equivalent) in the same organic solvent.

-

Add the 2-nitrobenzoyl chloride solution dropwise to the cooled, vigorously stirred reaction mixture.

-

-

Reaction Monitoring and Work-up:

-

Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer successively with a dilute acid (e.g., 2 M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by recrystallization or column chromatography to yield the desired this compound.

-

Modern Amide Coupling Reactions

Modern amide coupling reagents offer an alternative to the use of acid chlorides, allowing for the direct condensation of carboxylic acids (2-nitrobenzoic acid) with amines (benzylamine). This approach avoids the often harsh conditions required for acid chloride formation.

Conceptual Workflow for Amide Coupling

Caption: General workflow for modern amide coupling reactions.

Anticancer Activity: A Multi-pronged Approach

This compound derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic effects against various cancer cell lines. Their anticancer activity appears to be multifaceted, primarily revolving around the disruption of microtubule dynamics and their potential as hypoxia-activated prodrugs.

Inhibition of Tubulin Polymerization

A key mechanism by which certain N-benzylbenzamide derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[1] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1]

Quantitative Analysis of Anticancer Activity of a Representative N-benzylbenzamide Derivative (Compound 20b) [1]

| Cell Line | Cancer Type | IC₅₀ (nM)[1] |

| SGC-7901 | Human gastric cancer | 12 |

| MGC-803 | Human gastric cancer | 13 |

| BGC-823 | Human gastric cancer | 15 |

| HCT-116 | Human colon cancer | 27 |

| HeLa | Human cervical cancer | 20 |

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

-

Reagent Preparation:

-

Prepare a tubulin reaction mix on ice containing purified tubulin (2 mg/mL) in a general tubulin buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter that binds to polymerized microtubules.

-

Prepare 10x stock solutions of the test this compound derivatives and positive (e.g., Nocodazole) and negative (vehicle control, e.g., DMSO) controls in the buffer.

-

-

Assay Procedure:

-

Pre-warm a 96-well microplate to 37°C.

-

Add 5 µL of the 10x test compounds or controls to the appropriate wells.

-

Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a pre-warmed microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity over time at 37°C.

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Determine the IC₅₀ value by plotting the maximum polymerization rate or the plateau fluorescence as a function of the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Hypoxia-Activated Prodrugs (HAPs)

The presence of the nitroaromatic moiety in this compound derivatives makes them ideal candidates for development as hypoxia-activated prodrugs (HAPs).[2] Solid tumors often contain regions of low oxygen (hypoxia), which are associated with resistance to conventional therapies.[2] In these hypoxic environments, the nitro group can be selectively reduced by endogenous reductase enzymes to form highly cytotoxic species that can induce DNA damage and cell death.[2]

Mechanism of Action of Nitroaromatic HAPs

Caption: Selective activation of nitroaromatic HAPs in hypoxic tumor environments.

Antimicrobial Activity: A Broad Spectrum of Potential

Benzamide derivatives have been shown to possess a wide range of antimicrobial activities.[3] While specific data for this compound derivatives is limited, related substituted benzamides have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][5]

Antimicrobial Activity of Representative Benzamide Derivatives [3]

| Compound | Microorganism | Zone of Inhibition (mm)[3] | MIC (µg/mL)[3] |

| 5a | B. subtilis | 25 | 6.25 |

| E. coli | 31 | 3.12 | |

| 6b | E. coli | 24 | 3.12 |

| 6c | B. subtilis | 24 | 6.25 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (broth with inoculum, no compound) and negative (broth only) controls.

-

-

Incubation:

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

The anti-inflammatory potential of benzamide derivatives is an area of growing interest.[6] Studies on related compounds suggest that N-substituted benzamides may exert their anti-inflammatory effects through the inhibition of the transcription factor NF-κB (nuclear factor-kappa B).[6][7] NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α.[6]

Proposed Mechanism of Anti-inflammatory Action

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocol: NF-κB Reporter Assay

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) and transfect with an NF-κB luciferase reporter plasmid and a control plasmid.

-

-

Compound Treatment and Stimulation:

-

Seed the transfected cells into a 96-well plate.

-

Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the NF-κB luciferase activity to the control plasmid activity.

-

Calculate the percentage inhibition of NF-κB activity for each compound concentration and determine the IC₅₀ value.

-

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. The preclinical data, primarily from related benzamide derivatives, suggests a rich and diverse pharmacology that warrants further investigation. Key areas for future research include:

-

Synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships (SAR) for their anticancer, antimicrobial, and anti-inflammatory activities.

-

In-depth mechanistic studies to confirm the proposed mechanisms of action, including direct binding studies with tubulin and detailed investigations into their metabolism under hypoxic conditions.

-

In vivo efficacy and safety studies in relevant animal models to translate the promising in vitro findings into potential clinical applications.

References

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). European Journal of Medicinal Chemistry. [Link]

-

Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. (2013). International Journal of Medicinal Chemistry. [Link]

-

Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. (2014). Molecules. [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2021). Molecules. [Link]

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). International Journal of Microbiology. [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2020). Molecules. [Link]

-

Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). Molecules. [Link]

-

The Mic values of benzyl bromides against pathogenic fungal strains. (2016). ResearchGate. [Link]

-

NO-releasing NSAIDs suppress NF-κB signaling in vitro and in vivo through S-nitrosylation. (2010). Cancer Letters. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience. [Link]

-

Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (2000). Pathophysiology. [Link]

-